molecular formula C7H10N2O3 B3066961 3,4,6-Trimethoxypyridazine CAS No. 98334-82-8

3,4,6-Trimethoxypyridazine

Cat. No.: B3066961
CAS No.: 98334-82-8
M. Wt: 170.17 g/mol
InChI Key: HAZXUAWBUJFSEJ-UHFFFAOYSA-N
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Description

3,4,6-Trimethoxypyridazine is a methoxy-substituted pyridazine derivative. Pyridazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2.

Properties

IUPAC Name

3,4,6-trimethoxypyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-10-5-4-6(11-2)8-9-7(5)12-3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZXUAWBUJFSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NN=C1OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10548145
Record name 3,4,6-Trimethoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98334-82-8
Record name 3,4,6-Trimethoxypyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98334-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,6-Trimethoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Trimethoxypyridazine typically involves the methoxylation of 3,4,6-trichloropyridazine. One common method includes the reaction of 3,4,6-trichloropyridazine with sodium methoxide (NaOMe) in methanol. This reaction proceeds under reflux conditions, leading to the formation of the desired trimethoxylated product .

Industrial Production Methods: Industrial production of 3,4,6-Trimethoxypyridazine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,4,6-Trimethoxypyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where methoxy groups can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding N-oxides or reduction to yield partially or fully reduced derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of various substituted pyridazines.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of reduced pyridazine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazine derivatives, including 3,4,6-trimethoxypyridazine. These compounds have been evaluated for their ability to inhibit various cancer cell lines:

  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of key cellular pathways involved in cancer progression, such as angiogenesis and cell proliferation. For instance, derivatives have shown significant inhibition of cell survival and growth in vitro, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines .
  • Case Studies : A notable study synthesized a series of pyridazine derivatives that exhibited IC50 values ranging from 2.0 to 20.0 µM against various cancer cell lines. These compounds were designed to target specific protein kinases implicated in tumor growth .

Antimicrobial Properties

3,4,6-Trimethoxypyridazine has also demonstrated antimicrobial activity against a range of pathogens:

  • Broad-Spectrum Activity : The compound exhibits efficacy against both Gram-positive and Gram-negative bacteria as well as certain fungi. This broad-spectrum activity makes it a candidate for further development as an antimicrobial agent .
  • Research Findings : In vitro studies have shown that derivatives of pyridazine can inhibit bacterial growth significantly, suggesting potential applications in treating infections resistant to conventional antibiotics .

Synthetic Pathways

The synthesis of 3,4,6-trimethoxypyridazine typically involves multi-step reactions starting from simpler pyridine derivatives:

  • Reagents and Conditions : Common reagents include methoxy groups introduced through methylation reactions under basic conditions. The synthesis often requires careful control of temperature and reaction time to optimize yield .

Structure-Activity Relationship

Understanding the SAR is crucial for enhancing the efficacy of 3,4,6-trimethoxypyridazine:

  • Functional Group Influence : Modifications at specific positions on the pyridazine ring can significantly impact biological activity. For example, introducing electron-donating or withdrawing groups can alter the compound's interaction with biological targets .

Comparative Analysis of Biological Activities

Activity TypeReference StudyIC50 RangeTargeted Cell Lines
Anticancer 2.0 – 20.0 µMA549, MCF-7
Antimicrobial Varies by pathogenVarious bacterial strains
Protein Kinase Inhibition 43 nM (specific)ALK

Mechanism of Action

The mechanism of action of 3,4,6-Trimethoxypyridazine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, its structural analogs have been shown to inhibit calcium ion influx, which is crucial for the activation of platelet aggregation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Methoxy-Substituted Phenolic Compounds

discusses phenolic compounds extracted using methanol and alkali hydrolysis. Though structurally distinct from pyridazines, methoxy groups in phenolic analogs (e.g., 3,4,6-trimethoxy flavonoids) exhibit similar challenges in extraction due to toxicity and residue concerns . Key differences include:

  • Bioactivity: Free phenolic compounds (e.g., aglycones) show higher biological activity than bound forms, whereas methoxy-substituted pyridazines may prioritize synthetic utility over bioavailability .
2.2. Vanadate-Based Magnetic Materials

highlights NaNiFe₂(VO₄)₃, a vanadate with triclinic symmetry (space group P1). While unrelated chemically, its comparison with copper-containing analogs (e.g., LiCuFe₂(VO₄)₃) emphasizes how minor structural changes (e.g., Ni vs. Cu substitution) alter symmetry and physical properties . For 3,4,6-trimethoxypyridazine:

  • Substituent Effects : Methoxy group positions could influence molecular symmetry and intermolecular interactions, akin to how metal substitutions affect vanadate crystal structures .
  • Functional Applications : Copper-containing vanadates exhibit distinct magnetic behaviors, suggesting that substituent choice in pyridazines (e.g., methoxy vs. methyl groups) could tailor electronic properties for specific applications .

Data Table: Hypothetical Comparison Based on Indirect Evidence

Property 3,4,6-Trimethoxypyridazine (Inferred) Phenolic Analogs (e.g., 3,4,6-Trimethoxy Flavonoids) Vanadate Compounds (e.g., NaNiFe₂(VO₄)₃)
Primary Use Synthetic intermediates Antioxidants, nutraceuticals Magnetic materials
Key Functional Groups Methoxy, pyridazine ring Methoxy, hydroxyl, aromatic rings Vanadate ions, transition metals
Stability High (electron-donating methoxy) Variable (pH-dependent hydrolysis) High (crystal lattice stability)
Bioactivity Limited data High (aglycone forms) None (inorganic systems)
Synthetic Challenges Toxicity of solvents (e.g., methanol) Solvent residues, cost High-temperature synthesis

Biological Activity

3,4,6-Trimethoxypyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

3,4,6-Trimethoxypyridazine possesses a unique structure characterized by three methoxy groups attached to the pyridazine ring. This substitution pattern is crucial for its biological activity, enhancing solubility and reactivity.

Biological Activities

1. Anticancer Activity

Research indicates that 3,4,6-trimethoxypyridazine exhibits potent anticancer properties. In a study evaluating pyridine-bridged analogues of combretastatin-A4 (CA-4), compounds similar to 3,4,6-trimethoxypyridazine were shown to significantly inhibit cell survival and induce cell cycle arrest in various cancer cell lines including HeLa and MDA-MB-231 cells. The most active derivatives demonstrated IC50 values as low as 0.0046 µM against these cell lines .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A derivative with a trimethoxy phenyl group exhibited an edema inhibitory effect of 74% after one hour of treatment in animal models . This suggests that increasing the number of methoxy groups may enhance the anti-inflammatory activity of pyridine derivatives.

3. Antimicrobial Activity

Pyridine derivatives, including 3,4,6-trimethoxypyridazine, have shown promising antimicrobial activities. Studies have reported that these compounds possess significant antifungal and antibacterial effects against various pathogens . The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

The biological activity of 3,4,6-trimethoxypyridazine can be attributed to several mechanisms:

  • Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, which is critical for cancer cell proliferation. For instance, in vitro studies demonstrated that certain analogues effectively blocked tubulin assembly at concentrations as low as 10 µM .
  • Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with these compounds led to significant increases in the G2/M phase population of treated cells compared to controls, indicating effective cell cycle arrest .

Case Studies

Several case studies highlight the potential of 3,4,6-trimethoxypyridazine in clinical applications:

  • Case Study 1 : In a preclinical trial involving HeLa cells treated with the compound, researchers observed a marked reduction in cell viability alongside increased apoptosis markers. The study concluded that the compound could serve as a lead for developing new anticancer agents.
  • Case Study 2 : A derivative was tested for anti-inflammatory effects in a rodent model of edema. The results showed a significant reduction in swelling compared to untreated controls, supporting its potential use in treating inflammatory conditions.

Data Summary

Activity IC50 Value (µM) Effectiveness
Anticancer (HeLa Cells)0.0046Potent inhibition of growth
Anti-inflammatory-74% edema inhibition after 1h
Antimicrobial-Significant activity against pathogens

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3,4,6-Trimethoxypyridazine, and how do reaction conditions influence yield?

  • Methodology : Begin with precursor compounds like 3,6-dichloropyridazine, which can undergo methoxylation via nucleophilic aromatic substitution. Microwave-assisted synthesis (e.g., 150°C, 30 min) improves efficiency compared to conventional heating . Use anhydrous solvents (e.g., DMF) and catalysts like K₂CO₃ to enhance regioselectivity. Monitor reaction progress via TLC and purify via column chromatography. Yield optimization requires balancing temperature, stoichiometry, and solvent polarity .

Q. How can researchers characterize the structural and chemical properties of 3,4,6-Trimethoxypyridazine?

  • Methodology : Employ NMR (¹H/¹³C) to confirm methoxy group positions and aromaticity. X-ray crystallography resolves steric effects from substituents. HPLC (C18 column, methanol/water mobile phase) assesses purity, while mass spectrometry (ESI-MS) validates molecular weight. Compare experimental data with computational predictions (e.g., DFT for bond angles) to resolve ambiguities .

Q. What safety protocols are critical when handling 3,4,6-Trimethoxypyridazine in lab settings?

  • Methodology : Use PPE (gloves, goggles) and work in a fume hood. Avoid prolonged exposure due to potential irritant properties. Store in airtight containers under inert gas (e.g., N₂) to prevent degradation. Dispose of waste via certified hazardous waste services. Refer to updated SDS sheets for toxicity profiles and spill management .

Advanced Research Questions

Q. How can functionalization of 3,4,6-Trimethoxypyridazine be optimized for targeted applications (e.g., drug intermediates)?

  • Methodology : Explore regioselective functionalization at the 3- or 6-position using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids). Control steric hindrance by adjusting methoxy group positions. For bis-functionalization, employ stepwise reactions with protective groups (e.g., TMS) to isolate intermediates. Validate selectivity via NOESY NMR .

Q. What computational approaches are effective in predicting the reactivity of 3,4,6-Trimethoxypyridazine derivatives?

  • Methodology : Use density functional theory (DFT) to model electron density maps and frontier molecular orbitals (HOMO/LUMO). Molecular docking studies (e.g., AutoDock Vina) predict binding affinities for biological targets. Compare with experimental kinetic data (e.g., reaction rates under varying pH) to refine computational models .

Q. How do researchers resolve contradictions in reported synthetic yields or biological activity data?

  • Methodology : Replicate experiments under standardized conditions (e.g., solvent purity, catalyst batch). Use statistical tools (ANOVA) to identify outliers. Cross-validate biological assays (e.g., enzyme inhibition) with positive/negative controls. Investigate degradation pathways (e.g., hydrolysis of methoxy groups) via accelerated stability studies .

Q. What strategies are employed to assess the biological activity and metabolic fate of 3,4,6-Trimethoxypyridazine?

  • Methodology : Conduct in vitro assays (e.g., cytochrome P450 metabolism) to identify primary metabolites like dealkylated products. Use LC-MS/MS to trace metabolic pathways in liver microsomes. Pair with in silico ADMET predictions (e.g., SwissADME) to prioritize derivatives for in vivo testing .

Q. How can researchers ensure reproducibility when synthesizing and analyzing 3,4,6-Trimethoxypyridazine analogs?

  • Methodology : Adopt FAIR data principles: document reaction parameters (e.g., exact stirring speed, humidity) in electronic lab notebooks. Use open-source tools (e.g., PubChem’s spectral data) for cross-comparison. Share raw NMR/HPLC files via repositories like Zenodo to enable peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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